molecular formula C7H12Cl2IN3 B13504537 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride

3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride

Cat. No.: B13504537
M. Wt: 336.00 g/mol
InChI Key: MRBOSVUFOWTZAB-UHFFFAOYSA-N
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Description

3-Iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride is a halogenated indazole derivative with a bicyclic core structure. The compound features an iodine substituent at the 3-position of the indazole ring and a primary amine group at the 6-position of the tetrahydro scaffold, stabilized as a dihydrochloride salt. The dihydrochloride salt form enhances solubility, a common strategy for improving bioavailability in drug development .

Properties

Molecular Formula

C7H12Cl2IN3

Molecular Weight

336.00 g/mol

IUPAC Name

3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine;dihydrochloride

InChI

InChI=1S/C7H10IN3.2ClH/c8-7-5-2-1-4(9)3-6(5)10-11-7;;/h4H,1-3,9H2,(H,10,11);2*1H

InChI Key

MRBOSVUFOWTZAB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)NN=C2I.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The iodine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation Products: Hydroxylated derivatives and oxides.

    Reduction Products: Reduced forms of the indazole ring.

    Substitution Products: Compounds with various functional groups replacing the iodine atom.

Mechanism of Action

The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share structural similarities with 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride, differing primarily in substituents and nitrogen substitution patterns:

4-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1H-Indazol-6-Amine

  • Key Differences: Substituent: Trifluoromethyl (-CF₃) at the 4-position vs. iodine at the 3-position.
  • Implications :
    • The electron-withdrawing -CF₃ group may reduce the basicity of the amine compared to the iodine-substituted analog.
    • Lack of dihydrochloride salt likely decreases water solubility .

1-(Propan-2-yl)-4,5,6,7-Tetrahydro-1H-Indazol-6-Amine Dihydrochloride

  • Key Differences :
    • Substituent: Isopropyl group at the 1-position of the indazole ring.
    • Nitrogen Substitution: Methylation at the indazole nitrogen (1-position).
  • Implications :
    • The bulky isopropyl group may sterically hinder interactions with target proteins.
    • The dihydrochloride salt improves solubility, similar to the target compound, but methylation at N1 could alter metabolic stability .

N-Methyl-4,5,6,7-Tetrahydro-2H-Indazol-6-Amine Dihydrochloride

  • Key Differences :
    • Substituent: Methyl group on the amine (-NHCH₃ vs. -NH₂).
    • Indazole Ring Position: Amine at the 6-position, but indazole nitrogen at the 2-position.
  • Dihydrochloride salt maintains solubility, but altered ring substitution may affect conformational flexibility .

Comparative Analysis Table

Compound Name Molecular Formula Substituent(s) Salt Form Key Structural/Functional Notes
Target Compound C₇H₁₂IN₃·2HCl 3-Iodo, 6-amine Dihydrochloride Enhanced solubility; halogen bonding potential
4-(Trifluoromethyl)-Analog C₈H₁₂F₃N₃ 4-CF₃, 6-amine Free base Reduced solubility; electron-withdrawing
1-(Propan-2-yl)-Analog C₁₀H₁₈N₃·2HCl 1-Isopropyl, 6-amine Dihydrochloride Steric hindrance; altered metabolic stability
N-Methyl-2H-Indazol-6-Amine Analog C₈H₁₃N₃·2HCl N-Methyl, 6-amine Dihydrochloride Reduced H-bonding; positional isomerism

Biological Activity

3-Iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride (CAS: 2648966-21-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, including antitumor effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has a molecular formula of C7H8Cl2N3 and a molecular weight of 223.06 g/mol. It is characterized by the presence of an indazole ring system, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC7H8Cl2N3
Molecular Weight223.06 g/mol
CAS Number2648966-21-4
Purity>95% (HPLC)

Antitumor Activity

Recent studies have demonstrated that indazole derivatives exhibit significant antitumor activity. For instance, a related compound, 1H-indazole-3-amine, showed promising inhibitory effects against various human cancer cell lines, including A549 (lung), K562 (chronic myeloid leukemia), and HCT116 (colorectal cancer). The IC50 values for these compounds ranged from 5.15 µM to 14.3 µM depending on the specific derivative and cell line tested .

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50 (µM)
This compoundK562TBD
1H-indazole-3-amineA549TBD
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT11614.3 ± 4.4

Structure-Activity Relationships (SAR)

The SAR studies on indazole derivatives suggest that substitutions at specific positions on the indazole ring significantly influence biological activity. For instance:

  • Substituent Effects : The presence of halogen atoms (e.g., fluorine or iodine) at certain positions has been correlated with enhanced cytotoxicity.
  • Ring Modifications : Alterations to the indazole structure can lead to variations in potency against different cancer cell lines.

Case Studies

  • Case Study 1 : A study investigating a series of indazole derivatives found that modifications at the C5 position significantly impacted activity against K562 cells. The best-performing compound exhibited an IC50 value significantly lower than its analogs .
  • Case Study 2 : Another research highlighted the synthesis and testing of multiple indazole derivatives against colorectal cancer cell lines, demonstrating that specific substitutions could lead to selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. How does this compound align with current kinase inhibitor design principles?

  • Methodological Answer : The iodine atom mimics ATP’s ribose moiety, leveraging halogen bonding theory. This aligns with Type II kinase inhibitor frameworks, where extended hydrophobic interactions stabilize the DFG-out conformation .

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